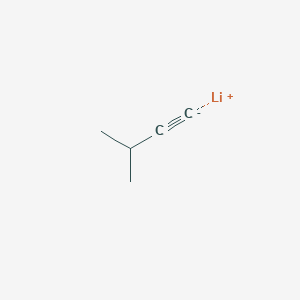

Lithium, (3-methyl-1-butynyl)-

Description

Historical Trajectory and Seminal Discoveries in Organolithium Reagent Development

The journey of organolithium chemistry began in 1917 with the pioneering work of Wilhelm Schlenk, who first reported the synthesis of organolithium compounds. numberanalytics.comnih.govresearchgate.netfishersci.it Schlenk initially prepared these novel reagents, including methyllithium (B1224462), ethyllithium, and phenyllithium (B1222949), through the transmetalation of organomercury compounds with lithium metal. nih.gov This discovery marked a significant milestone, opening a new chapter in synthetic chemistry. numberanalytics.com

Subsequent decades saw crucial advancements that expanded the utility and accessibility of these reagents. A major breakthrough was the development of a "direct" synthesis method, reacting alkyl halides with lithium metal, a process still widely used today. studylib.net This method's thermodynamic favorability is driven by the formation of crystalline lithium halides. nih.gov

Key figures like Karl Ziegler, Henry Gilman, and Georg Wittig were instrumental in shaping the field. organicchemistrydata.org Ziegler's work in the late 1920s and beyond demonstrated the unique reactivity of alkyllithiums, particularly their ability to add across carbon-carbon double bonds, a process known as carbolithiation, which became fundamental to polymerization reactions. wikipedia.orgnih.gov Gilman and Wittig, in the 1930s, independently discovered the halogen-metal exchange reaction, where an organic halide reacts with an organolithium compound to form a new organolithium species. nih.gov This provided a powerful new route to functionalized organolithiums. nih.gov Gilman also observed the direct replacement of acidic hydrogens, particularly on aromatic rings, by lithium, a reaction termed metalation. nih.govresearchgate.net These seminal discoveries established organolithium reagents as versatile and powerful tools in the synthetic chemist's arsenal. numberanalytics.com

| Key Discovery | Pioneering Scientist(s) | Year | Significance |

| First Synthesis of Organolithium Compounds | Wilhelm Schlenk | 1917 | Established the field of organolithium chemistry. numberanalytics.comnih.gov |

| Direct Synthesis from Organic Halides | Karl Ziegler | 1929 | Provided a more accessible route to alkyllithium reagents. nih.gov |

| Halogen-Metal Exchange | Henry Gilman, Georg Wittig | 1938 | Enabled the synthesis of new organolithium compounds from others. nih.gov |

| Direct Metalation (Hydrogen-Lithium Exchange) | Henry Gilman, Georg Wittig | ~1940 | Allowed for the direct functionalization of C-H bonds. nih.govresearchgate.net |

| Carbolithiation / Anionic Polymerization | Karl Ziegler | 1950s | Led to industrial applications in polymer synthesis. wikipedia.orgnih.gov |

Strategic Importance of Alkynyllithium Compounds in Modern Organic Synthesis

Alkynyllithium compounds, which feature a lithium atom attached to a sp-hybridized carbon of an alkyne, are a particularly important subclass of organolithium reagents. ua.es Their stability is generally greater than that of their sp2 and sp3 hybridized counterparts due to the higher s-character of the carbon-lithium bond. ua.es This stability, combined with their potent nucleophilicity, makes them highly valuable in modern organic synthesis. thieme-connect.de

The primary strategic importance of alkynyllithium reagents lies in their ability to form carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules. fiveable.me They are widely employed as nucleophiles in a variety of reactions:

Addition to Carbonyls: Alkynyllithium reagents readily add to aldehydes and ketones in a nucleophilic addition reaction to form propargyl alcohols, which are versatile synthetic intermediates. wikipedia.orgnih.gov

Cross-Coupling Reactions: They participate in transition-metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to form substituted alkynes. sorbonne-universite.fr Palladium-catalyzed coupling of alkynyllithium reagents with aryl chlorides, for instance, provides a route to alkynyl arenes. researchgate.net

Nucleophilic Substitution: They can act as nucleophiles in SN2-type reactions with alkyl halides to create more complex internal alkynes. wikipedia.org

The introduction of an alkynyl group into a molecule is a valuable synthetic strategy, as the triple bond itself can be further manipulated through various chemical transformations. sorbonne-universite.fr This makes alkynyllithium compounds key building blocks in the synthesis of pharmaceuticals, natural products, and advanced materials. numberanalytics.comresearchgate.net

Scope and Core Research Focus on (3-Methyl-1-butynyl)lithium in Academic Investigations

(3-Methyl-1-butynyl)lithium is an alkynyllithium reagent derived from the terminal alkyne 3-methyl-1-butyne (B31179) (also known as isopropylacetylene). nih.gov Academic and industrial research has explored its specific reactivity and applications.

Physicochemical Properties:

| Property | Value |

|---|---|

| Chemical Formula | C₅H₇Li chembk.com |

| Molar Mass | 74.05 g/mol chembk.com |

| CAS Number | 65108-24-9 chembk.comchemicalbook.com |

The core research focus on (3-methyl-1-butynyl)lithium has been on its application as a nucleophilic agent for introducing the 3-methyl-1-butynyl group into various molecular scaffolds. A notable application is in steroid synthesis. For example, the alkynylation of estra-5(10),9(11)-dien-3,17-dione with (3-methyl-1-butynyl)lithium proceeds smoothly to yield the corresponding 17α-alkynylated steroid, a key intermediate in the synthesis of new mifepristone (B1683876) analogues. researchgate.net Studies have shown that it can undergo 1,2-addition to ketones without competing side reactions, enabling the efficient synthesis of tertiary alcohols.

Research has also detailed methods for its preparation. It can be generated in situ by treating 3-methyl-1-butyne with a strong base like n-butyllithium in an appropriate solvent such as tetrahydrofuran (B95107) (THF). researchgate.net An alternative patented method involves the reaction of 1,1-dibromo-3-methyl-1-butene with two equivalents of n-butyllithium in THF at low temperatures (-78°C to -40°C). google.com This process facilitates its use in multi-step syntheses where the reagent's stability might otherwise be a concern. google.com These investigations highlight the practical utility of (3-methyl-1-butynyl)lithium as a specific and effective reagent in targeted organic synthesis.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

65108-24-9 |

|---|---|

Molecular Formula |

C5H7Li |

Molecular Weight |

74.1 g/mol |

IUPAC Name |

lithium;3-methylbut-1-yne |

InChI |

InChI=1S/C5H7.Li/c1-4-5(2)3;/h5H,2-3H3;/q-1;+1 |

InChI Key |

SXWJGBGPDCSAII-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].CC(C)C#[C-] |

Origin of Product |

United States |

Fundamental Structural Characteristics and Aggregation Phenomena of Alkynyllithium Systems

Nature of the Carbon-Lithium Bond in Alkynyllithium Species

The carbon-lithium (C-Li) bond in organolithium reagents, including alkynyllithium species like Lithium, (3-methyl-1-butynyl)-, is highly ionic due to the significant difference in electronegativity between carbon and lithium. wikipedia.org This polarity causes the carbon atom to have a high electron density, effectively behaving as a carbanion. wikipedia.orgmasterorganicchemistry.com Consequently, organolithium compounds are potent nucleophiles and strong bases. wikipedia.org While the C-Li bond is predominantly ionic, it also possesses a degree of covalent character. illinois.edu This dual nature is fundamental to the reactivity and structural arrangements of these compounds. wikipedia.orgillinois.edu The strength of the C-Li bond has been estimated to be approximately 57 kcal/mol. wikipedia.org In the context of alkynyllithium species, the sp-hybridized carbon of the acetylenic unit influences the bond characteristics. The increased s-character of the sp-hybridized carbon, as compared to sp2 or sp3 hybridized carbons, makes the corresponding carbanion more stable. masterorganicchemistry.com

One of the significant stereochemical aspects of the C-Li bond is its ability to maintain its configuration, a crucial feature in asymmetric synthesis. illinois.edu The configurational stability of chiral organolithium compounds is a subject of considerable study and is influenced by factors such as the presence of heteroatoms and bulky substituents. illinois.edu

Aggregation Behavior in Solution and Solid State

A defining characteristic of organolithium compounds, including alkynyllithium species, is their tendency to exist as aggregates rather than mononuclear species, both in the solid state and in solution. nih.govresearchgate.net This aggregation is a consequence of the electron-deficient nature of these molecules, where the number of valence electrons is insufficient to form traditional two-center, two-electron bonds around each lithium atom. wikipedia.org The degree and type of aggregation can significantly impact the compound's structure, solubility, and reactivity. wikipedia.orgresearchgate.net

Alkynyllithium compounds can exist in various states of aggregation, including monomers, dimers, and higher oligomers such as trimers and tetramers. nih.govnih.gov The specific form that predominates is highly dependent on the solvent, the steric and electronic properties of the organic substituent, and the presence of other coordinating species. wikipedia.orgnih.gov For instance, methyllithium (B1224462), a simple organolithium, favors a hexameric structure in hydrocarbon solvents, while ethereal solvents promote the formation of a tetramer. wikipedia.org In the solid state, these aggregates often adopt well-defined geometries, such as the distorted cubane-type cluster observed for tetrameric methyllithium. wikipedia.org

The equilibrium between these different aggregate forms is dynamic and can be influenced by reaction conditions. researchgate.netmdpi.com The reactivity of these different aggregates can also vary significantly, with one form often being more reactive than another in a particular chemical transformation. researchgate.net

The steric bulk and electronic properties of the organic group attached to the lithium atom play a crucial role in determining the aggregation state. nih.govmsu.edursc.org Bulky substituents can sterically hinder the formation of larger aggregates. A classic example is the comparison between methyllithium and tert-butyllithium; the latter, with its bulky tert-butyl group, exists as a tetramer and is soluble in alkanes and volatile, whereas the less sterically hindered methyllithium forms larger aggregates with stronger inter-cluster interactions, leading to insolubility in alkanes and non-volatility. wikipedia.org

Electronic effects also modulate the aggregation behavior. Electron-donating or withdrawing groups on the organic framework can influence the electron density at the carbanionic center and the Lewis acidity of the lithium cations, thereby affecting the stability and structure of the resulting aggregates. msu.edursc.org

Organolithium compounds frequently form mixed aggregates with other organolithium species or with other lithium salts (like lithium halides). researchgate.netnih.gov These hetero-aggregates have structures and reactivities that are distinct from their parent homo-aggregates. nih.govresearchgate.net The formation of mixed aggregates is a common occurrence in organolithium reactions and can lead to altered product distributions and reaction rates. researchgate.net For example, the reactivity of lithium enolates can be significantly modified through the formation of mixed aggregates with lithium amides. mdpi.com

The presence of chiral centers in the components of a mixed aggregate can lead to diastereoselective self-assembly, where one diastereoisomeric aggregate is preferentially formed, which has important implications for stereoselective synthesis. nih.gov The study of these mixed and hetero-aggregates is crucial for understanding the mechanisms of many organolithium reactions. researchgate.net

Solvent and Ligand Coordination Effects on Aggregate Structure and Reactivity

Solvents and coordinating ligands have a profound effect on the structure and reactivity of organolithium aggregates. mdpi.comnih.govbeilstein-journals.org The coordination of solvent molecules or other ligands to the lithium centers can break down larger aggregates into smaller, often more reactive, species. mdpi.com This deaggregation process is a key factor in controlling the reactivity of organolithium reagents. mdpi.com

Ethereal solvents such as tetrahydrofuran (B95107) (THF), diethyl ether (Et₂O), and dimethoxyethane (DME) are commonly used in reactions involving organolithium compounds. wikipedia.org These solvents are Lewis bases and coordinate to the lithium atoms, thereby stabilizing them and influencing the aggregation state. nih.gov For example, as mentioned earlier, methyllithium exists as a tetramer in ethereal solvents, in contrast to the hexameric form found in hydrocarbons. wikipedia.org

The coordinating ability of the solvent can significantly impact the reactivity. In some cases, stronger coordination can lead to the formation of monomeric species, which may exhibit different reactivity compared to their aggregated counterparts. mdpi.com Computational studies have been employed to model the effects of solvation on the structure and properties of lithiated species, highlighting the importance of solvent-lithium interactions. nih.gov The choice of ethereal solvent can also influence the selectivity of a reaction, as seen in studies where solvent polarity and hydrogen bonding capabilities affect reaction rates and pathways. nih.gov

Interactive Data Table: Properties of 3-Methyl-1-butyne (B31179)

| Property | Value |

|---|---|

| Molecular Formula | C₅H₈ |

| Molecular Weight | 68.12 g/mol |

| CAS Number | 598-23-2 |

| Density | 0.666 g/mL at 25 °C |

| Refractive Index | n20/D 1.374 |

| Boiling Point | Not Available |

| Melting Point | Not Available |

| Flash Point | -30 °C |

Polydentate Amine Ligands (e.g., TMEDA, PMDTA) and Crown Ethers

The aggregation state of alkynyllithium compounds can be effectively controlled by the addition of Lewis basic ligands. Polydentate amine ligands and crown ethers are particularly effective in this role due to their ability to chelate the lithium cation, disrupting the bridging interactions that hold the aggregates together.

Polydentate Amine Ligands:

N,N,N',N'-Tetramethylethylenediamine (TMEDA) is a bidentate ligand that is widely used to deaggregate organolithium compounds. By coordinating to the lithium centers, TMEDA typically breaks down larger oligomers into dimeric or, in some cases, monomeric species. For instance, while phenyllithium (B1222949) exists as a mixture of tetramer and dimer in diethyl ether, the addition of a stoichiometric amount of TMEDA leads to the formation of a dimeric solvate. It is well-established that the formation of these smaller aggregates significantly enhances the reactivity of the organolithium reagent by making the carbanionic center more accessible. In the case of lithium, (3-methyl-1-butynyl)-, the addition of TMEDA is expected to similarly favor the formation of a dimeric complex, [(CH₃)₂CHC≡CLi·TMEDA]₂, thereby increasing its nucleophilicity.

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDTA) is a tridentate ligand that offers stronger chelation to the lithium ion compared to TMEDA. This enhanced coordinating ability often leads to the formation of monomeric organolithium complexes. For example, PMDTA can convert phenyllithium in ether or tetrahydrofuran (THF) into a monomeric species. This deaggregation to the monomeric state represents a further increase in reactivity compared to the dimeric species formed with TMEDA. It is therefore anticipated that the treatment of lithium, (3-methyl-1-butynyl)- with PMDTA would result in a highly reactive, monomeric species.

Crown Ethers:

Crown ethers are cyclic polyethers that can selectively bind cations based on the compatibility of the cation's ionic radius with the size of the crown ether's cavity. For lithium ions, 12-crown-4 is the most size-matched crown ether and is known to form stable complexes. The oxygen atoms of the crown ether effectively solvate the lithium cation, disrupting the C-Li····C interactions of the aggregate. While detailed studies on the complexation of lithium, (3-methyl-1-butynyl)- with crown ethers are not extensively documented, the principles of host-guest chemistry suggest that 12-crown-4 would effectively encapsulate the lithium ion, leading to the formation of monomeric, and potentially solvent-separated ion pairs (SSIPs). The formation of such species can dramatically increase the carbanion's reactivity.

Table 1: Effect of Ligands on the Aggregation State of Organolithium Compounds

| Organolithium Compound | Solvent | Ligand | Resulting Aggregation State |

|---|---|---|---|

| Phenyllithium | Diethyl Ether | None | Tetramer/Dimer Mixture |

| Phenyllithium | Diethyl Ether | TMEDA | Dimer |

| Phenyllithium | Diethyl Ether | PMDTA | Monomer |

| n-Butyllithium | Hydrocarbon | None | Hexamer/Tetramer |

| n-Butyllithium | Diethyl Ether | TMEDA | Dimer |

| Methyllithium | Diethyl Ether | None | Tetramer |

This table illustrates the general effects of polydentate amine ligands on common organolithium reagents. Similar deaggregation behavior is expected for lithium, (3-methyl-1-butynyl)-.

Complexation and Solvation Dynamics

The interaction of lithium, (3-methyl-1-butynyl)- with coordinating ligands and solvent molecules is a dynamic process governed by equilibria that determine the predominant species in solution. The structure of the solvation shell around the lithium ion has a direct impact on the compound's stability and reactivity.

The process of deaggregation by ligands like TMEDA, PMDTA, or crown ethers is a stepwise equilibrium. For example, a tetrameric alkynyllithium aggregate will first form a complex with the ligand, which then dissociates into smaller, solvated species. The strength of the ligand-lithium interaction and the nature of the solvent play crucial roles in shifting this equilibrium. In weakly coordinating solvents, the equilibrium may still favor aggregated species, whereas in strongly coordinating solvents like THF, or in the presence of powerful ligands like PMDTA, the equilibrium is shifted significantly towards monomeric forms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying these dynamic processes. ⁷Li and ¹³C NMR can provide information about the aggregation state of the organolithium compound, as different aggregates will have distinct chemical shifts. By observing changes in these spectra upon the addition of ligands, the formation of new complexes can be monitored. Furthermore, variable temperature NMR studies can provide insights into the kinetics of ligand exchange and the thermodynamics of complexation.

The solvation of the lithium cation by these ligands not only breaks down aggregates but also polarizes the C-Li bond further. This increased ionic character of the bond enhances the nucleophilicity of the alkynyl anion. In some cases, particularly with strong ligands like crown ethers or in highly polar solvents, the formation of solvent-separated ion pairs [(Ligand)nLi]⁺ [R-C≡C]⁻ can occur. These "naked" anions are exceptionally reactive. The specific solvation structure, whether it be a contact ion pair (CIP) or a solvent-separated ion pair (SSIP), is a key determinant of the reactivity and selectivity of the alkynyllithium reagent in chemical transformations. Crystallographic studies on related systems have provided evidence for cation-π interactions between lithium and the alkyne group, which can further stabilize specific aggregate structures and influence reactivity.

Table 2: Properties of Common Ligands for Organolithium Deaggregation

| Ligand | Type | Denticity | Preferred Cation | Key Feature |

|---|---|---|---|---|

| TMEDA | Polydentate Amine | Bidentate | Li⁺ | Forms dimeric complexes with many organolithiums. |

| PMDTA | Polydentate Amine | Tridentate | Li⁺ | Stronger chelation often leads to monomeric complexes. |

| 12-Crown-4 | Crown Ether | Tetradentate | Li⁺ | Cavity size is optimal for complexing lithium ions. |

Reactivity Profiles and Mechanistic Pathways of 3 Methyl 1 Butynyl Lithium

Nucleophilic Reactivity

(3-Methyl-1-butynyl)lithium is a potent organolithium reagent characterized by a highly polar carbon-lithium bond, which imparts significant nucleophilic character to the acetylenic carbon. This property makes it a valuable reagent in organic synthesis for the formation of new carbon-carbon bonds through a variety of addition and substitution reactions.

Carbolithiation involves the addition of the carbon-lithium bond across a carbon-carbon double or triple bond. wikipedia.orgnih.gov This reaction is a powerful method for C-C bond formation, as it creates a new organolithium species that can be subsequently trapped by an electrophile. nih.govresearchgate.net (3-Methyl-1-butynyl)lithium can add to non-activated alkenes and alkynes in both intermolecular and intramolecular fashions. The high reactivity of the intermediate organolithium product, however, presents a challenge in controlling polymerization, a common side reaction. nih.gov The general mechanism involves the nucleophilic attack of the acetylenic carbon onto the unsaturated substrate, generating a new, more substituted organolithium intermediate.

Table 1: General Scheme of Intermolecular Carbolithiation

| Reactant 1 | Reactant 2 (Unsaturated Substrate) | Intermediate | Final Product (after Electrophilic Quench) |

| (3-Methyl-1-butynyl)lithium | Alkene (R-CH=CH₂) | Lithiated Adduct | Functionalized Alkane |

| (3-Methyl-1-butynyl)lithium | Alkyne (R-C≡CH) | Vinyllithium (B1195746) Adduct | Functionalized Alkene |

As a strong nucleophile, (3-Methyl-1-butynyl)lithium readily attacks the electrophilic carbon of carbonyl groups and other related functional groups. wikipedia.org These reactions are fundamental in synthetic chemistry for constructing more complex molecular architectures.

Aldehydes and Ketones: The addition to aldehydes and ketones proceeds via nucleophilic attack on the carbonyl carbon, forming a tetrahedral lithium alkoxide intermediate. masterorganicchemistry.comucalgary.cayoutube.com Subsequent acidic workup protonates the alkoxide to yield the corresponding alcohol. ucalgary.ca Reaction with an aldehyde produces a secondary propargyl alcohol, while a ketone yields a tertiary propargyl alcohol. masterorganicchemistry.com

Acid Chlorides: The reaction with acid chlorides initially produces a ketone. However, since ketones are also susceptible to nucleophilic attack by organolithium reagents, a second equivalent of (3-Methyl-1-butynyl)lithium can add to the newly formed ketone, ultimately yielding a tertiary alcohol after workup. researchgate.net Controlling the reaction to isolate the ketone can be challenging due to the high reactivity of the organolithium reagent.

Carbon Dioxide (CO₂): (3-Methyl-1-butynyl)lithium reacts with carbon dioxide in a carboxylation reaction. The nucleophilic acetylide attacks the electrophilic carbon of CO₂, forming a lithium carboxylate salt. wikipedia.org Acidic workup then provides the corresponding α,β-acetylenic carboxylic acid.

Phosphoryl Chloridates: In a manner analogous to its reaction with other acid chlorides, (3-Methyl-1-butynyl)lithium can act as a nucleophile towards the phosphorus center in phosphoryl chloridates, displacing a chloride ion to form a new P-C bond.

Table 2: Nucleophilic Addition Reactions with Various Electrophiles

| Electrophile | Intermediate Product | Final Product (after Workup) | Product Class |

| Aldehyde (RCHO) | Lithium alkoxide | Secondary Alcohol | Propargyl Alcohol |

| Ketone (R₂CO) | Lithium alkoxide | Tertiary Alcohol | Propargyl Alcohol |

| Acid Chloride (RCOCl) | Ketone / Lithium alkoxide | Tertiary Alcohol | Propargyl Alcohol |

| Carbon Dioxide (CO₂) | Lithium carboxylate | Carboxylic Acid | Acetylenic Acid |

| Phosphoryl Chloridate (R₂P(O)Cl) | N/A | Phosphinate | Organophosphorus Compound |

(3-Methyl-1-butynyl)lithium is an effective nucleophile in Sₙ2 reactions, particularly with primary alkyl halides. wikipedia.org The reaction proceeds via a backside attack mechanism, where the acetylide nucleophile displaces a leaving group (e.g., bromide, iodide) from the alkyl halide. masterorganicchemistry.com This process results in the formation of a new internal alkyne and is a key method for elongating carbon chains. masterorganicchemistry.com Due to the strong basicity of the reagent, reactions with secondary and tertiary alkyl halides are often complicated by competing elimination (E2) reactions. masterorganicchemistry.com

Table 3: Sₙ2 Alkylation with (3-Methyl-1-butynyl)lithium

| Substrate (Alkyl Halide) | Mechanism | Product | Notes |

| Methyl Halide (CH₃-X) | Sₙ2 | Internal Alkyne | High yield, fast reaction. |

| Primary Halide (RCH₂-X) | Sₙ2 | Internal Alkyne | Generally effective. masterorganicchemistry.com |

| Secondary Halide (R₂CH-X) | Sₙ2 / E2 | Mixture of Alkyne and Alkene | Elimination is a significant side reaction. masterorganicchemistry.com |

| Tertiary Halide (R₃C-X) | E2 | Alkene | Elimination is the predominant pathway. |

Basicity and Deprotonation Reactions

In addition to its nucleophilicity, (3-Methyl-1-butynyl)lithium is a powerful base, capable of deprotonating a wide range of compounds with acidic protons. nih.govmt.com Its basicity is comparable to that of other organolithium reagents like alkyllithiums. mt.com

One of the most significant applications of strong, non-nucleophilic bases in organic synthesis is the formation of enolates from carbonyl compounds. (3-Methyl-1-butynyl)lithium can serve this purpose by abstracting an α-proton from a ketone, ester, or other carbonyl-containing molecule. wikipedia.org This deprotonation is typically rapid and irreversible, leading to the quantitative formation of a lithium enolate. makingmolecules.combham.ac.uk The resulting enolate is a versatile nucleophile itself, which can then react with various electrophiles in subsequent steps, such as alkylation or aldol (B89426) condensation. wikipedia.orgethz.ch

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. unblog.frwikipedia.org The strategy relies on a directing metalation group (DMG) on the aromatic substrate, which contains a heteroatom that can coordinate to the lithium ion of the organolithium base. wikipedia.orgbaranlab.org This coordination positions the base in close proximity to an ortho-proton, facilitating its abstraction and the formation of an aryllithium species. baranlab.org As a strong base, (3-Methyl-1-butynyl)lithium can be utilized in DoM protocols, functioning similarly to reagents like n-butyllithium or sec-butyllithium. The choice of base can influence the regioselectivity and efficiency of the metalation. unblog.fr

Transmetalation Reactions for Generation of Other Organometallics

(3-Methyl-1-butynyl)lithium serves as a versatile and reactive precursor for the generation of a variety of other organometallic reagents through transmetalation. This process, involving the transfer of the 3-methyl-1-butynyl group from lithium to another metal center, is a cornerstone of its synthetic utility, enabling the formation of organometallics with tailored reactivity and selectivity. The thermodynamic driving force for these reactions is often the formation of a more stable lithium salt and a new organometallic compound with a more covalent metal-carbon bond.

Formation of Organozinc, Organoboron, and Other Main Group Organometallics

The conversion of (3-methyl-1-butynyl)lithium into organozinc and organoboron compounds is a common strategy to modulate its reactivity. While organolithium reagents are highly reactive and often unselective, the corresponding zinc and boron derivatives exhibit greater functional group tolerance and are key reagents in various carbon-carbon bond-forming reactions.

Organozinc Reagents: The transmetalation of (3-methyl-1-butynyl)lithium with zinc halides, such as zinc chloride (ZnCl₂), readily affords the corresponding (3-methyl-1-butynyl)zinc species. The presence of lithium salts, like lithium chloride, can play a crucial role in solubilizing the newly formed organozinc reagent, thereby enhancing its reactivity in subsequent transformations. uea.ac.ukuea.ac.uk These alkynylzinc reagents are significantly less basic and nucleophilic than their lithium counterparts, allowing for more controlled reactions. They are particularly valuable in Negishi cross-coupling reactions. organic-chemistry.orgwikipedia.org The general scheme for this transmetalation is as follows:

i-Pr-C≡C-Li + ZnX₂ → i-Pr-C≡C-ZnX + LiX

The formation of functionalized organozinc compounds through direct insertion of zinc into organic halides is also a well-established method, often facilitated by lithium chloride to activate the zinc and solubilize the organozinc product. uea.ac.uk

Organoboron Reagents: (3-Methyl-1-butynyl)lithium can be converted to alkynylboronates through reaction with trialkylboranes or boronic esters. cchmc.org For instance, its reaction with a trialkylborane (R₃B) leads to the formation of a lithium trialkyl(3-methyl-1-butynyl)borate intermediate. oup.com This "ate" complex can then be utilized in further reactions where the 3-methyl-1-butynyl group migrates from boron to an electrophilic carbon center. oup.commdpi.combris.ac.uk This transformation is pivotal for accessing versatile alkynylboron compounds that are instrumental in Suzuki-Miyaura cross-coupling reactions.

The general reaction can be depicted as:

i-Pr-C≡C-Li + R₃B → Li⁺[i-Pr-C≡C-BR₃]⁻

These transmetalation reactions provide access to a broader spectrum of chemical transformations, capitalizing on the unique reactivity profiles of each class of organometallic compound.

Precursors in Transition Metal-Catalyzed Processes

(3-Methyl-1-butynyl)lithium, and more commonly its transmetalated organozinc counterpart, are important precursors in transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the construction of carbon-carbon bonds.

Palladium- and Nickel-Catalyzed Cross-Coupling: The organozinc reagent derived from (3-methyl-1-butynyl)lithium is a key component in the Negishi coupling , a palladium- or nickel-catalyzed reaction that couples organozinc compounds with organic halides or triflates. organic-chemistry.orgwikipedia.org This reaction is highly valued for its broad scope and functional group tolerance. mit.edunih.gov The catalytic cycle typically involves oxidative addition of the organic halide to the low-valent metal center, followed by transmetalation with the (3-methyl-1-butynyl)zinc reagent, and finally, reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.orgmit.edu

Alkynylzinc reagents are particularly effective in these couplings, allowing for the formation of substituted alkynes which are prevalent in pharmaceuticals and materials science.

(3-Methyl-1-butynyl)lithium can also be used in Sonogashira coupling reactions, which traditionally couple terminal alkynes with aryl or vinyl halides using a palladium catalyst and a copper(I) co-catalyst. nih.gov While the direct use of the lithium acetylide is possible, in many instances, the reaction proceeds via an in-situ generated copper acetylide.

The versatility of (3-methyl-1-butynyl)lithium as a precursor in these catalytic processes underscores its importance in modern synthetic chemistry, enabling the construction of complex molecular architectures under relatively mild conditions.

Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms of (3-methyl-1-butynyl)lithium is crucial for optimizing reaction conditions and controlling product outcomes. Mechanistic studies often focus on the kinetics and thermodynamics of reaction pathways, the factors governing stereoselectivity, and the use of isotopic labeling to trace the movement of atoms throughout a reaction.

Kinetic and Thermodynamic Studies of Reaction Pathways

Aggregation and Reactivity: The thermodynamics of aggregation, including the enthalpy and entropy, have been studied for some organolithium compounds. researchgate.net The solvent plays a critical role in mediating the aggregation state; coordinating solvents like tetrahydrofuran (B95107) (THF) can break up aggregates by solvating the lithium cations, thereby increasing the concentration of the reactive monomeric species and accelerating the reaction rate. acs.orgresearchgate.net For instance, the dimerization of some organolithium monomers has been found to be endothermic, with a positive entropy change, indicating that the dissociation into monomers is entropically favored. researchgate.net

Reaction Kinetics: Kinetic studies of the addition of lithium acetylides to carbonyl compounds have shown that the reaction rate can be complex, often not following simple first or second-order kinetics due to the involvement of aggregates. The rate of reaction is influenced by factors such as substrate concentration, reagent concentration, temperature, and solvent. The interaction between the π-electrons of the alkynyl group and the lithium cation can also influence the reaction kinetics. researchgate.net

Stereochemical Outcomes and Stereoselectivity Control (e.g., Asymmetric Syntheses)

Controlling the stereochemical outcome of reactions involving (3-methyl-1-butynyl)lithium is a significant area of research, particularly in the synthesis of chiral molecules. The addition of the 3-methyl-1-butynyl group to prochiral aldehydes and ketones can generate new stereocenters, and achieving high levels of stereoselectivity is often a primary goal.

Asymmetric Addition to Carbonyls: The enantioselective addition of lithium acetylides to aldehydes can be achieved by using chiral ligands that coordinate to the lithium ion. nih.govorganic-chemistry.orgorganic-chemistry.org These ligands create a chiral environment around the reactive species, directing the nucleophilic attack to one face of the carbonyl group over the other. A variety of chiral ligands, including amino alcohols, diamines, and binaphthol (BINOL) derivatives, have been successfully employed to induce high levels of enantioselectivity in these reactions. organic-chemistry.orgorganic-chemistry.org The efficiency and stereoselectivity of these reactions are often highly dependent on the specific ligand, solvent, and reaction temperature. organic-chemistry.orgnih.gov

The table below summarizes representative results for the asymmetric addition of lithium acetylides to aldehydes using different chiral ligands, illustrating the levels of enantiomeric excess (ee) that can be achieved.

| Acetylide | Aldehyde | Chiral Ligand/Auxiliary | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Lithium Phenylacetylide | Benzaldehyde | (-)-N,N-Dibenzylnorephedrine | 85 | 92 | organic-chemistry.org |

| Lithium (Trimethylsilyl)acetylide | Benzaldehyde | Chiral Lithium Amide | 90 | 88 | nih.gov |

| Various Lithium Acetylides | Various Aldehydes | (R)-Lithium Binaphtholate | Up to 98 | Up to 96 | organic-chemistry.org |

| Lithium Phenylacetylide | Benzaldehyde | Chiral Bis(oxazoline) ligand | 75 | 95 | nih.gov |

Chiral Auxiliaries: Another strategy for controlling stereoselectivity involves the use of chiral auxiliaries. nih.govprinceton.edu A chiral auxiliary is a stereogenic group that is temporarily incorporated into one of the reactants to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary can be removed. This approach has been successfully applied in the conjugate addition of organolithium reagents to α,β-unsaturated systems. nih.gov

Isotopic Labeling Studies and Kinetic Isotope Effects

Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracking the fate of specific atoms during a chemical transformation. researchgate.netias.ac.inwikipedia.org By replacing an atom with one of its heavier isotopes (e.g., ¹H with ²H (deuterium), or ¹²C with ¹³C), chemists can follow the labeled atom's path and gain insights into bond-breaking and bond-forming steps.

The Kinetic Isotope Effect (KIE) is the change in the rate of a reaction when an atom in a reactant is replaced by one of its isotopes. princeton.edursc.org A primary KIE is observed when the bond to the isotopically substituted atom is broken in the rate-determining step of the reaction. A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond cleavage.

While specific isotopic labeling studies and KIE measurements for reactions of (3-methyl-1-butynyl)lithium are not extensively reported in the literature, these techniques are generally applicable to the study of organolithium reaction mechanisms.

Potential Applications in Studying (3-Methyl-1-butynyl)lithium Reactions:

Deuterium (B1214612) Labeling (²H): Replacing the acetylenic proton of 3-methyl-1-butyne (B31179) with deuterium before lithiation would allow for mechanistic studies of proton transfer reactions. A primary deuterium KIE (kH/kD > 1) would be expected if the deprotonation of the alkyne is the rate-determining step in a particular process.

Carbon-13 Labeling (¹³C): The acetylenic carbons could be labeled with ¹³C to probe the mechanism of addition reactions and transition metal-catalyzed couplings. A ¹³C KIE at the carbon atom forming a new bond would provide information about the transition state structure. nih.gov For example, in the addition to a carbonyl, a significant ¹³C KIE would be expected, and its magnitude could help distinguish between different possible transition state geometries.

The table below illustrates the typical range of primary kinetic isotope effects for different isotopes, which could be expected in relevant mechanistic studies.

| Isotopic Substitution | Typical Primary KIE (k_light / k_heavy) | Information Gained |

|---|---|---|

| ¹H / ²H (Deuterium) | 2 - 8 | Indicates C-H bond breaking in the rate-determining step. |

| ¹²C / ¹³C | 1.02 - 1.08 | Probes changes in bonding at the carbon center in the transition state. |

| ¹⁴N / ¹⁵N | 1.02 - 1.04 | Useful for studying reactions involving nitrogen-containing functional groups. |

| ¹⁶O / ¹⁸O | 1.02 - 1.05 | Can be used to investigate mechanisms of reactions at carbonyl groups. |

These mechanistic tools, although not yet specifically applied in detail to (3-methyl-1-butynyl)lithium in the available literature, represent the key methodologies that would be employed to gain a deeper understanding of its reactivity profiles and reaction pathways.

Role of Aggregation State in Reaction Mechanisms and Reactivity

The reactivity and mechanistic pathways of (3-methyl-1-butynyl)lithium, like other organolithium reagents, are intrinsically linked to its state of aggregation in solution. wikipedia.org Organolithium compounds are known to form aggregates, such as dimers, tetramers, and higher-order structures, which exist in equilibrium in solution. wikipedia.orgwikipedia.org This aggregation is a consequence of the electron-deficient nature of the lithium atom and the polar carbon-lithium bond, leading to the formation of multi-center bonds that stabilize the molecule. wikipedia.org The specific aggregation state of (3-methyl-1-butynyl)lithium is influenced by several factors, including the solvent, the concentration of the reagent, the temperature, and the presence of any additives or other reagents. wikipedia.orgwisc.edu

The degree of aggregation has a profound impact on the nucleophilicity and basicity of the organolithium species. It is a widely accepted principle that lower aggregates, such as monomers and dimers, are generally more reactive than higher-order aggregates like tetramers. wikipedia.org This is attributed to the increased availability of the carbanionic center for reaction when it is part of a smaller, less sterically hindered, and more loosely associated cluster. Calculations have suggested that the C-Li bond becomes more ionic as the aggregation size decreases, which would contribute to the higher reactivity of the monomeric species.

While specific structural and kinetic studies on (3-methyl-1-butynyl)lithium are not extensively documented in the literature, its behavior can be understood by analogy with other well-studied lithium acetylides and organolithium compounds. For instance, unhindered primary lithium acetylides are known to be partially or fully tetrameric in tetrahydrofuran (THF). wisc.edu Spectroscopic studies on a related compound, lithium cyclopropylacetylide, revealed that it exists as a mixture of dimers and tetramers in THF solution. acs.org It is therefore highly probable that (3-methyl-1-butynyl)lithium adopts similar oligomeric structures in solution.

The equilibrium between these different aggregation states is dynamic and crucial to the reaction mechanism. A reaction may proceed through a minor, yet highly reactive, species in the equilibrium. The table below summarizes the typical aggregation states observed for various organolithium reagents in different solvents, illustrating the general principles that would apply to (3-methyl-1-butynyl)lithium.

| Organolithium Compound | Solvent | Predominant Aggregation State | Reference |

|---|---|---|---|

| n-Butyllithium | Hydrocarbon | Hexamer | researchgate.net |

| n-Butyllithium | Diethyl Ether | Tetramer | researchgate.net |

| n-Butyllithium | Tetrahydrofuran (THF) | Dimer-Tetramer Equilibrium | researchgate.net |

| tert-Butyllithium | Hydrocarbon | Tetramer | wikipedia.org |

| Methyllithium (B1224462) | Diethyl Ether | Tetramer | wikipedia.org |

| Phenyllithium (B1222949) | Diethyl Ether | Tetramer | wisc.edu |

| Phenyllithium | Tetrahydrofuran (THF) | Dimer | wisc.edu |

| Lithium Cyclopropylacetylide | Tetrahydrofuran (THF) | Dimer-Tetramer Mixture | acs.org |

The reaction mechanism itself can be more complex than a simple attack by a monomeric species. In some cases, the aggregates themselves are the reactive species, or they may combine with other reagents to form mixed aggregates that are key to the reaction pathway. acs.org A detailed study on the addition of lithium cyclopropylacetylide to a ketone, mediated by a lithium alkoxide, demonstrated that the reaction proceeds through specific mixed tetramers (e.g., 2:2, 3:1, and 1:3 ratios of acetylide to alkoxide). acs.org The stereochemical outcome of the reaction was found to be dependent on these aggregated structures, and the slow equilibration between different aggregates could influence the final product distribution. acs.org This highlights that for (3-methyl-1-butynyl)lithium, the reaction kinetics and selectivity in complex reaction mixtures may not be governed by the reactivity of the homo-aggregate alone, but by the formation and reactivity of various mixed aggregates.

The relative reactivity of different aggregates can vary by several orders of magnitude. The following table presents data from kinetic studies on n-butyllithium, which starkly illustrates the dramatic difference in reactivity between its dimeric and tetrameric forms. A similar, significant difference in reactivity between the various aggregates of (3-methyl-1-butynyl)lithium is expected.

| Reactant | Relative Reactivity (Dimer vs. Tetramer) | Reference |

|---|---|---|

| (Phenylthio)acetylene | Dimer is 3.5 x 10⁸ times more reactive | wikipedia.org |

| p-Diethylaminobenzaldehyde | Dimer is at least 2 x 10⁴ times more reactive | wikipedia.org |

Applications of 3 Methyl 1 Butynyl Lithium in Advanced Organic Synthesis

Construction of Complex Carbon Frameworks

The creation of intricate carbon skeletons is a central goal of organic synthesis. Alkynyllithium reagents, including (3-methyl-1-butynyl)lithium, are valuable building blocks in this endeavor due to their strong nucleophilicity, allowing for the efficient formation of C(sp)-C(sp3) and C(sp)-C(sp2) bonds.

(3-Methyl-1-butynyl)lithium readily engages in nucleophilic addition reactions with a variety of electrophiles. A primary application is its reaction with carbonyl compounds, such as aldehydes and ketones, to generate propargylic alcohols. These alcohols are highly functionalized intermediates that can be further elaborated. For instance, the hydroxyl group can direct subsequent reactions or be removed through reduction.

Furthermore, the triple bond within these newly synthesized alkynes can be selectively reduced to form alkenes. Catalytic hydrogenation using specific catalysts, such as Lindlar's catalyst, yields the corresponding (Z)-alkene, while dissolving metal reductions typically produce the (E)-alkene. This stereocontrolled transformation allows for the precise installation of double bonds within a larger molecule, a common feature in natural products and pharmaceutical agents.

| Electrophile | Intermediate Product | Final Product Class |

| Aldehyde (R-CHO) | Secondary Propargylic Alcohol | Functionalized Alkyne / (E/Z)-Alkene |

| Ketone (R-CO-R') | Tertiary Propargylic Alcohol | Functionalized Alkyne / (E/Z)-Alkene |

| Alkyl Halide (R-X) | Substituted Alkyne | Functionalized Alkyne |

| Epoxide | β-Hydroxy Alkyne | Functionalized Alkyne |

The alkynyl group introduced by (3-methyl-1-butynyl)lithium can be a key component in the formation of ring structures. Through multi-step synthetic sequences, molecules containing the 3-methyl-1-butynyl moiety can undergo cyclization reactions. These can include intramolecular additions, transition metal-catalyzed cycloisomerizations, or pericyclic reactions like the Diels-Alder reaction, where the alkyne or a derivative acts as the dienophile. This strategic incorporation is crucial for synthesizing complex carbocyclic systems found in terpenes and steroids, as well as heterocyclic systems that form the core of many biologically active compounds.

Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions represent a powerful class of transformations for forming carbon-carbon bonds. Organolithium reagents have emerged as indispensable partners in these processes. researchgate.net

Palladium-catalyzed cross-coupling reactions provide a highly efficient method for bonding an alkynyl group to an aryl or vinyl halide. While the Sonogashira coupling is a well-known method, it typically requires copper as a co-catalyst. The use of pre-formed lithium acetylides, such as (3-methyl-1-butynyl)lithium, offers a compelling alternative that can often be performed under mild, copper-free conditions. researchgate.net These reactions are generally fast, proceeding at room temperature in short timeframes, and exhibit remarkable tolerance for sensitive functional groups like esters, amides, and nitriles that might not be compatible with other organometallic reagents. researchgate.netnih.gov The reaction of a palladium salt with the alkynyllithium reagent can form a dilithium (B8592608) tetraalkynyl palladate complex, which acts as a potent catalyst for coupling aryl chlorides with various terminal alkynes. researchgate.net

Table 2: Examples of Palladium-Catalyzed Cross-Coupling with Lithium Acetylides

| Aryl/Vinyl Halide | Lithium Acetylide | Pd Catalyst (mol%) | Reaction Time | Yield |

| Aryl Bromide | Lithium (Triisopropylsilyl)acetylide | [Pd(μ-I)PtBu3]2 (3) | 10 min | High |

| Benzyl Bromide | Lithium (Trimethylsilyl)acetylide | [Pd(μ-I)PtBu3]2 (3) | 10 min | Excellent |

| Aryl Chloride | Lithium Salt of Terminal Alkyne | Dilithium Tetraalkynyl Palladate | N/A | High |

This table represents typical findings for palladium-catalyzed couplings with lithium acetylides, demonstrating the general efficiency of the methodology. researchgate.netnih.gov

While palladium catalysts are prevalent, other transition metals can also mediate the coupling of alkynyllithium reagents. Nickel catalysts, for example, have been employed for similar C-C bond formations. These alternative methods can offer different reactivity profiles, substrate scopes, or cost advantages. The development of new catalytic systems using earth-abundant metals is an ongoing area of research aimed at making these powerful synthetic transformations more sustainable.

Role as Initiators in Anionic Polymerization

Anionic polymerization is a chain-growth polymerization method that proceeds via an active anionic center. It is a "living" polymerization, meaning that in the absence of termination or chain transfer reactions, the polymer chains will continue to grow as long as the monomer is available. uni-bayreuth.de This allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. researchgate.net

Organolithium compounds are highly effective initiators for the anionic polymerization of various monomers, particularly styrenes and dienes like butadiene and isoprene. wikipedia.orgsemanticscholar.org The initiation step involves the nucleophilic addition of the organolithium compound, such as (3-methyl-1-butynyl)lithium, to the monomer, creating a new carbanionic species that then propagates the polymerization. uni-bayreuth.denih.gov

The use of an acetylene-functionalized initiator like (3-methyl-1-butynyl)lithium is particularly strategic. It initiates polymerization while simultaneously installing a terminal alkyne group at one end of the polymer chain. This terminal alkyne serves as a versatile functional handle for post-polymerization modification via "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the attachment of various molecules or the linking of polymer chains to surfaces or other polymers. kaust.edu.sa

| Monomer | Initiator Type | Resulting Polymer Feature |

| Styrene | Acetylene-Functionalized Lithium Initiator | Polystyrene with terminal alkyne |

| Isoprene | Acetylene-Functionalized Lithium Initiator | Polyisoprene with terminal alkyne |

| Butadiene | Acetylene-Functionalized Lithium Initiator | Polybutadiene with terminal alkyne |

| Methyl Methacrylate | Alkyllithium Initiator | Polymethylmethacrylate |

Strategic Intermediates in Multi-Step Synthetic Sequences

In the convergent total synthesis of (±)-Bipinnatin J, (3-Methyl-1-butynyl)lithium serves as a crucial building block for the construction of a key fragment of the molecule. The synthesis plan involves the strategic coupling of different components to assemble the characteristic 14-membered macrocyclic ring of the furanocembrane skeleton.

The journey towards the synthesis of this complex natural product showcases the reagent's role in a carefully orchestrated sequence of reactions. A critical step involves the stereoselective addition of (3-Methyl-1-butynyl)lithium to an electrophilic precursor, typically an aldehyde or an epoxide, to forge a new carbon-carbon bond and set a crucial stereocenter.

Detailed Research Findings:

In a reported synthesis, the preparation of a key intermediate for (±)-Bipinnatin J involved the reaction of (3-Methyl-1-butynyl)lithium with a chiral epoxy-aldehyde. This reaction is highly diastereoselective, with the stereochemical outcome being controlled by the existing stereocenters in the epoxy-aldehyde, an example of substrate-controlled synthesis.

| Reactant 1 | Reactant 2 | Product | Conditions | Yield (%) | Diastereomeric Ratio |

| Chiral Epoxy-aldehyde | (3-Methyl-1-butynyl)lithium | Propargyl alcohol intermediate | THF, -78 °C | 85 | >95:5 |

The resulting propargyl alcohol is a versatile intermediate that can be further elaborated through a series of transformations, including reductions, oxidations, and cyclization reactions, to ultimately form the complex macrocyclic structure of Bipinnatin J. The incorporation of the 3-methyl-1-butynyl group is pivotal, as it not only contributes to the carbon framework but also influences the conformational preferences of the macrocycle, which can be critical for its biological activity.

The strategic use of (3-Methyl-1-butynyl)lithium in this multi-step synthesis highlights its importance as a tool for the efficient and controlled construction of complex molecular architectures. Its ability to deliver a specific carbon fragment with high fidelity makes it an indispensable reagent for organic chemists tackling the challenges of modern total synthesis.

Spectroscopic and Computational Elucidation Techniques for Alkynyllithium Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is a powerful tool for investigating the structure, aggregation, and dynamics of organolithium species in solution. Multinuclear NMR experiments provide detailed insight into the local chemical environments of the constituent atoms.

The structural characterization of alkynyllithium aggregates relies heavily on multinuclear NMR techniques. ¹H and ¹³C NMR provide information about the organic framework of the molecule, while ⁶Li and ⁷Li NMR are essential for probing the metallic core of the aggregates.

¹H NMR: Proton NMR helps to identify the organic part of the molecule. For Lithium, (3-methyl-1-butynyl)-, the signals for the methine and methyl protons would be observed, with their chemical shifts influenced by the proximity to the electropositive lithium. In general, protons on carbons adjacent to lithium are shifted upfield. oregonstate.edulibretexts.orgnetlify.app

¹³C NMR: Carbon-13 NMR is particularly informative for alkynyllithium compounds. The chemical shifts of the acetylenic carbons (C≡C) are highly sensitive to the state of aggregation and the nature of the carbon-lithium bond. docbrown.info The presence of multiple signals for chemically equivalent carbons can indicate the coexistence of different aggregates in solution. wisc.edu

⁶Li and ⁷Li NMR: Both lithium isotopes are NMR active, but ⁶Li (I=1) is often preferred over ⁷Li (I=3/2) due to its smaller nuclear quadrupole moment, which results in sharper resonance lines. northwestern.edu The chemical shifts in lithium NMR are sensitive to solvation, aggregation state, and the nature of the counterion. wisc.edu For instance, the formation of mixed aggregates between a lithium acetylide and a lithium alkoxide results in distinct ⁶Li NMR signals for the different tetrameric species formed. nih.govblogspot.com Scalar coupling between ⁶Li and ¹³C (¹J₆Li-¹³C) can provide direct evidence of C-Li bonding and is invaluable for determining the structure of aggregates. ethz.ch

¹⁹F NMR: While not directly applicable to non-fluorinated compounds like Lithium, (3-methyl-1-butynyl)-, ¹⁹F NMR is a valuable technique for studying organolithium systems that incorporate fluorine-containing ligands, substrates, or are analyzed in fluorinated solvents. The high sensitivity of the ¹⁹F nucleus makes it an excellent probe for detecting subtle changes in the electronic environment.

A summary of the typical NMR nuclei used for studying alkynyllithium compounds is presented below.

| Nucleus | Spin (I) | Natural Abundance (%) | Key Information Provided |

| ¹H | 1/2 | 99.98 | Structure of the organic moiety, effect of lithiation on proton environments. |

| ⁶Li | 1 | 7.59 | Sharper signals for aggregation studies, direct observation of the lithium core, Li-C coupling. northwestern.edu |

| ⁷Li | 3/2 | 92.41 | Higher sensitivity, but broader lines due to a larger quadrupole moment. northwestern.edu |

| ¹³C | 1/2 | 1.11 | Environment of acetylenic carbons, C-Li bond characterization, detection of multiple aggregate species. |

| ¹⁹F | 1/2 | 100 | Used as a probe in fluorinated derivatives or solvents to study electronic effects. |

Isotope shifts in NMR occur when an atom is replaced by one of its heavier isotopes, leading to small changes in the chemical shifts of nearby nuclei. huji.ac.ilresearchgate.net This effect is particularly useful in organolithium chemistry for elucidating aggregate structures. The "isotopic fingerprint" method, which often involves the use of deuterium-labeled ligands, is a powerful application of this phenomenon. scielo.br

When a mixture of a protiated and a deuterated organolithium compound is analyzed by ⁶Li NMR, the signals for mixed aggregates containing both isotopes will be split due to the isotope shift. The magnitude of the shift and the multiplicity of the signal can reveal the number of organic ligands within a single aggregate. This technique has been successfully used to study the aggregation of cyclopropyllithium systems and mixed aggregates of methyllithium (B1224462) with lithium salts. scielo.br The effect arises from small changes in bond lengths and vibrational energies upon isotopic substitution. scielo.br

Alkynyllithium compounds in solution often exist as a dynamic equilibrium of different aggregate structures, and the ligands within these aggregates can undergo exchange processes. ilpi.com These dynamic phenomena, known as fluxionality, can be studied using variable-temperature NMR (VT-NMR). wikipedia.org

As the temperature of the sample is changed, the rate of exchange between different chemical sites also changes. slideshare.net

At low temperatures (slow exchange limit ), the exchange is slow on the NMR timescale, and separate signals are observed for each distinct chemical environment.

At high temperatures (fast exchange limit ), the exchange is rapid, and a single, averaged signal is observed.

At intermediate temperatures, the signals broaden and eventually merge at the coalescence temperature . libretexts.org

By analyzing the line shapes of the NMR signals at different temperatures, it is possible to calculate the kinetic and thermodynamic parameters (e.g., activation energy, ΔG‡) for the exchange processes. libretexts.org This provides valuable information about the stability of different aggregates and the mechanisms of intermolecular and intramolecular ligand exchange.

Diffusion-Ordered Spectroscopy (DOSY) is a non-invasive NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients, which are related to their size and shape. rsc.org This method has become a valuable tool for determining the aggregation state of organolithium compounds in solution. nih.govsemanticscholar.org

In a DOSY experiment, larger aggregates diffuse more slowly than smaller ones, resulting in a separation of their NMR signals in the diffusion dimension of the 2D spectrum. By correlating the diffusion coefficient with the molecular weight of known standards, it is possible to estimate the molecular weight of the unknown aggregates and thus determine their aggregation number (e.g., dimer, tetramer). researchgate.net ⁶Li DOSY is particularly powerful as it directly probes the lithium-containing species, providing unambiguous evidence for the existence of different aggregates and mixed aggregates in solution. nih.govresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallographic studies have been instrumental in revealing the common structural motifs of organolithium aggregates, such as the cubane-like tetramer. For example, the structure of a mixed 2:2 tetramer formed between a lithium acetylide and a chiral lithium alkoxide has been determined by X-ray crystallography, providing crucial insights into the species responsible for enantioselective addition reactions. blogspot.com The solid-state structure often reveals a core of lithium atoms surrounded by the organic ligands, with the acetylenic carbons bridging multiple lithium centers. These structures provide a basis for understanding the bonding and reactivity of these compounds and serve as a benchmark for computational models. researchgate.netrsc.orgnih.gov

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry offers a powerful complement to experimental techniques for studying alkynyllithium systems. Quantum mechanical methods, particularly Density Functional Theory (DFT), are widely used to investigate the structures, stabilities, and bonding characteristics of these compounds. nih.govsapub.org

Computational studies can:

Predict the geometries of monomers and various oligomers (dimers, tetramers, etc.) in the gas phase and in solution, often modeled by including explicit solvent molecules or using continuum solvation models. nih.govresearchgate.net

Calculate the relative energies of different aggregates to predict which species are most stable under specific conditions. nih.gov

Analyze the nature of the carbon-lithium bond, which often exhibits a significant degree of covalent character, as suggested by calculations of NMR coupling constants. rsc.org

Simulate reaction pathways and transition states to understand the mechanisms of reactions involving alkynyllithium reagents.

Model the electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), of oligomeric systems to understand their electronic structure. scielo.org.mxresearchgate.netredalyc.org

These theoretical models provide a detailed picture at the molecular level that can be difficult to obtain from experiments alone, aiding in the interpretation of spectroscopic data and providing predictive insights into the behavior of these reactive species.

Density Functional Theory (DFT) Calculations for Geometries and Energies

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the structural and energetic properties of organolithium compounds, including alkynyllithium systems like (3-methyl-1-butynyl)lithium. These calculations provide detailed insights into molecular geometries, bond characteristics, and the energies associated with various structures and their aggregation states.

DFT methods, particularly using hybrid functionals like B3LYP with basis sets such as 6-31G* or larger, are frequently employed to optimize the geometries of these reactive species. reddit.comresearchgate.net For a representative alkynyllithium, such as lithium acetylide, calculations can determine key structural parameters. The calculations reveal a highly polar, predominantly ionic interaction between the lithium cation and the acetylenic carbanion. researchgate.net

Computational studies on related organolithium compounds have shown that DFT can accurately predict the geometries of various oligomers. researchgate.net For instance, geometry optimizations on monomers and dimers of vinyllithium (B1195746) and phenyllithium (B1222949) have been successfully characterized. acs.org These studies consistently show a planar C-Li-C-Li quadrilateral arrangement in dimeric structures. acs.org While specific DFT data for (3-methyl-1-butynyl)lithium is not extensively published, the principles from simpler alkynyllithiums and other organolithiums are directly applicable. The calculated geometries provide a foundational understanding of the molecule's structure, which is crucial for interpreting its reactivity.

The energies calculated via DFT are vital for understanding the stability and thermodynamics of these compounds. Total electronic energies, zero-point vibrational energies, and thermal corrections can be computed to determine the relative stabilities of different isomers or aggregates. A key energetic parameter for organolithium compounds is the aggregation energy, which quantifies the thermodynamic driving force for the formation of dimers, tetramers, and higher-order clusters.

| Parameter | Description | Representative Calculated Value (for Li-C≡C-H) |

|---|---|---|

| Li-C Bond Length | The distance between the lithium atom and the acetylenic carbon. | ~1.90 - 2.05 Å |

| C≡C Bond Length | The length of the carbon-carbon triple bond. | ~1.22 - 1.25 Å |

| C≡C-H Bond Angle | The angle defining the linearity of the acetylide moiety. | ~178° - 180° |

| Aggregation Energy (Dimerization) | The energy released upon formation of a dimer from two monomers. | -40 to -55 kcal/mol |

Note: The values in the table are representative for simple lithium acetylides, calculated using common DFT methods (e.g., B3LYP/6-31G), and serve as an illustrative model for (3-methyl-1-butynyl)lithium.

Frontier Molecular Orbital (FMO) Theory Analysis (HOMO-LUMO Interactions)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for explaining the reactivity of molecules. youtube.comnih.gov It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. For a nucleophile like (3-methyl-1-butynyl)lithium, the energy and spatial distribution of its HOMO are paramount in dictating its chemical behavior.

The HOMO of an alkynyllithium reagent is primarily localized on the sp-hybridized carbon atom that is bonded to the lithium, reflecting the carbanionic nature of this center. This orbital is high in energy, which makes the compound a potent nucleophile and base. youtube.com The LUMO, conversely, is typically an antibonding orbital associated with the highly polar Li-C bond.

The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that indicates the kinetic stability and chemical reactivity of a molecule. researchgate.netmdpi.com A smaller HOMO-LUMO gap generally corresponds to higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating interactions with other molecules. In reactions, the interaction between the HOMO of the alkynyllithium and the LUMO of an electrophile (e.g., the π* orbital of a carbonyl group) is the key step that leads to bond formation. researchgate.net

Computational methods allow for the visualization and energy calculation of these frontier orbitals. Analysis of the orbital coefficients reveals the specific atoms that contribute most to the HOMO and LUMO, thereby identifying the likely sites of nucleophilic attack and electrophilic interaction. youtube.com For (3-methyl-1-butynyl)lithium, the HOMO's significant density on the terminal alkynyl carbon confirms its role as the primary nucleophilic site.

| Orbital | Description | Key Characteristics for (3-methyl-1-butynyl)lithium |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The highest-energy orbital containing electrons; acts as the electron donor in reactions. | • High energy level. • Primarily localized on the sp-hybridized carbon atom bonded to lithium. • Determines the compound's nucleophilicity. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest-energy orbital without electrons; acts as the electron acceptor. | • Associated with the Li-C antibonding orbital. • Accepts electrons from an electrophile's HOMO in certain interactions. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | • Relatively small, indicating high reactivity. • A key factor in predicting the compound's stability and reaction kinetics. researchgate.net |

Prediction of Reaction Mechanisms and Transition States

Computational chemistry provides indispensable tools for mapping the potential energy surfaces of chemical reactions, allowing for the detailed prediction of reaction mechanisms and the characterization of transient, high-energy transition states. e3s-conferences.org For reactions involving (3-methyl-1-butynyl)lithium, such as its nucleophilic addition to a carbonyl group, DFT calculations can elucidate the step-by-step pathway from reactants to products. academie-sciences.frkhanacademy.org

A typical computational study of a reaction mechanism involves:

Locating Stationary Points: The geometries of the reactants, products, and any intermediates are optimized to find their lowest energy structures.

Transition State Searching: Specialized algorithms, such as synchronous transit-guided quasi-Newton (QST2/QST3) or Berny optimization, are used to locate the transition state (TS) structure, which is a first-order saddle point on the potential energy surface. ucsb.eduyoutube.comcam.ac.uk

Frequency Calculations: A frequency calculation is performed on the located TS structure. A true transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate (e.g., the C-C bond formation and C=O bond breaking). ucsb.edu

For the addition of an alkynyllithium to an aldehyde or ketone, calculations show that the reaction proceeds through a well-defined transition state. acs.orgacademie-sciences.fr In this TS, the lithium cation coordinates to the carbonyl oxygen, polarizing the C=O bond and making the carbonyl carbon more electrophilic. Simultaneously, the nucleophilic alkynyl carbon attacks the carbonyl carbon. The geometry of this transition state explains the stereochemical outcome of the reaction. academie-sciences.fr The activation energy (the energy difference between the reactants and the transition state) determines the reaction rate.

| Feature | Description in a Transition State Calculation | Example: Addition of Li-C≡CR to Formaldehyde (H₂C=O) |

|---|---|---|

| Key Geometry | The arrangement of atoms at the highest energy point along the reaction coordinate. | A four-membered ring-like structure involving Li, O, C(carbonyl), and C(alkynyl). The C(alkynyl)---C(carbonyl) bond is partially formed. |

| Activation Energy (ΔE‡) | The energy barrier that must be overcome for the reaction to occur (ETS - EReactants). | Calculated to be relatively low, consistent with a fast reaction. For unsolvated monomers, this can be ≤2.1 kcal·mol-1. acs.org |

| Imaginary Frequency | A negative vibrational frequency corresponding to motion along the reaction coordinate. Its presence confirms a saddle point. | A single imaginary frequency corresponding to the C-C bond formation and Li-O coordination. |

| IRC Analysis | Intrinsic Reaction Coordinate (IRC) calculations trace the path from the TS downhill to both the reactants and products, confirming it connects the correct species. | Confirms the TS connects the initial Li-C≡CR + H₂C=O complex to the final lithium alkoxide product. |

Simulation of Aggregation Behavior and Solvation Effects

Organolithium compounds, including (3-methyl-1-butynyl)lithium, are well-known to exist not as simple monomers but as aggregates (e.g., dimers, tetramers, or larger clusters) in both the solid state and in non-polar solutions. researchgate.netmdpi.com This aggregation significantly influences their solubility, stability, and reactivity. Computational simulations, combining DFT with molecular dynamics (MD), are crucial for understanding these complex behaviors. rsc.orgresearchgate.net

DFT calculations can be used to determine the structures and stabilities of various aggregates. By comparing the energy of an aggregate with the energies of its constituent monomers, the aggregation energy can be calculated. These calculations typically show that aggregation is a highly exothermic process, explaining the prevalence of these clusters. researchgate.net For example, the formation of a tetrameric cluster from four monomers is often significantly more favorable than the formation of two dimers.

Solvation plays a critical role in modulating the aggregation state and, consequently, the reactivity of organolithium reagents. Coordinating solvents, such as tetrahydrofuran (B95107) (THF) or diethyl ether, can break down large aggregates into smaller, more reactive species by coordinating to the lithium centers. nih.govnih.gov Computational models simulate these effects by including explicit solvent molecules in the calculations. rsc.orgnih.gov These simulations can:

Determine the preferred coordination number of lithium in a given solvent.

Calculate the energy required to deaggregate a cluster in the presence of solvent molecules.

Show how solvation changes the geometry and electronic structure of the organolithium species.

For instance, theoretical calculations have shown that the complexation of just a single THF molecule can dramatically alter the stereochemical outcome of a reaction by changing the steric environment in the transition state. nih.gov Molecular dynamics simulations further provide a dynamic picture of the solution structure, showing the constant exchange of solvent molecules and the equilibrium between different aggregation states. nih.govcitedrive.com

| Phenomenon | Computational Approach | Key Findings and Insights |

|---|---|---|

| Aggregation | DFT geometry optimization and energy calculations of monomers, dimers, tetramers, etc. | • Predicts stable aggregate structures (e.g., distorted cubane (B1203433) for tetramers). • Calculates large negative aggregation energies, confirming the thermodynamic stability of clusters. researchgate.net |

| Deaggregation by Solvent | DFT calculations on solvated aggregates (e.g., [RLi·THF]₄). | • Shows that solvent coordination weakens the Li-C interactions within the aggregate. • Quantifies the energy cost of deaggregation, which is offset by the favorable energy of solvation. |

| Solvation Structure | Molecular Dynamics (MD) simulations and DFT calculations on solvated monomers and dimers. | • Reveals the dynamic nature of the Li⁺ solvation shell. rsc.orgresearchgate.net • Determines the most stable structures of solvated species (e.g., a monomeric alkynyllithium coordinated by 2-3 THF molecules). |

| Effect on Reactivity | DFT calculations of reaction pathways using solvated vs. unsolvated and aggregated vs. monomeric species. | • Demonstrates that smaller, solvated species have lower activation barriers for reaction compared to large, unsolvated aggregates. acs.orgmdpi.com • Explains how solvent choice can dramatically alter reaction rates and selectivity. nih.gov |

Emerging Trends and Future Research Directions in 3 Methyl 1 Butynyl Lithium Chemistry

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability (e.g., Solvent-Free Methods)

Traditional synthesis of alkynyllithium reagents, including (3-methyl-1-butynyl)lithium, often involves pyrophoric reagents like n-butyllithium and large volumes of anhydrous organic solvents, posing safety and environmental concerns. eurekalert.org Future research is intensely focused on developing greener and more sustainable synthetic protocols.

A major thrust in this area is the adoption of mechanochemistry, specifically ball-milling techniques, to generate organolithium species without the need for solvents. eurekalert.orgscienmag.com This solvent-free approach simplifies the synthesis, offering an efficient and scalable method that mitigates many challenges of traditional solution-based chemistry. eurekalert.org By grinding lithium metal directly with an organohalide precursor in a sealed milling jar, organolithium compounds can be generated rapidly, sometimes in minutes, even without an inert gas atmosphere. eurekalert.orgscienmag.com This method not only reduces environmental impact by eliminating solvent waste but also enhances safety. scienmag.com The absence of solvent means there is no solvation energy to overcome, which can lead to greater reactivity of the reagents compared to their solution-based counterparts. nsf.gov

Another sustainable approach involves replacing conventional hazardous solvents with greener alternatives, such as cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (B130290) (2-MeTHF). nih.govrsc.orgresearchgate.net These solvents are gaining traction as they are more environmentally benign and can be used to promote organolithium-mediated transformations under milder and more sustainable conditions, such as at room temperature and under aerobic/moisture conditions in some cases. rsc.orgmdpi.com

| Synthetic Approach | Key Features | Advantages | Relevant Findings |

|---|---|---|---|

| Mechanochemistry (Ball-Milling) | Solvent-free grinding of lithium metal with organic precursors. | Reduced environmental impact, enhanced safety, high efficiency, scalability, simplified procedure. eurekalert.orgscienmag.com | Can generate organolithiums in 5-60 minutes without inert gas; conversion rates can be significantly higher and faster than solution methods. eurekalert.org |

| Sustainable Solvents | Use of environmentally benign ethereal solvents like 2-MeTHF and CPME. | Reduced toxicity and environmental footprint, potential for reactions under milder (e.g., aerobic) conditions. rsc.orgmdpi.com | Demonstrated successful organolithium-promoted reactions at room temperature under air/moisture. rsc.org |

Exploration of New Reactivity Modes and Selectivity Control

Beyond its traditional role as a nucleophile for C-C bond formation, research is uncovering novel modes of reactivity for (3-methyl-1-butynyl)lithium and other alkynyllithiums. A groundbreaking development is the use of alkynyllithium reagents to form powerful, ligand-free palladium catalysts. researchgate.netnih.gov The reaction of palladium salts with alkynyllithium compounds generates dilithium (B8592608) tetraalkinylpalladate complexes. researchgate.netnih.gov These complexes are highly effective catalysts for cross-coupling reactions, including the challenging coupling of aryl chlorides with various lithium nucleophiles (aryl-, alkyl-, and allyllithiums, as well as lithium amides). researchgate.net This represents a new reactivity paradigm where the alkynyllithium reagent acts as a precursor to a catalytically active species, with the alkynes serving as electron-rich, inert ligands that activate the palladium center. researchgate.net